(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and various substituents that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Chloropropoxyphenyl Group: The chloropropoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a chlorinated phenyl derivative reacts with propyl alcohol in the presence of a base.
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of an appropriate thiourea derivative with an α-haloketone or α-haloester.
Final Coupling Reaction: The final step involves coupling the pyrazole derivative with the thiazolidinone derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thioxo group, potentially leading to the formation of dihydropyrazole or thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropropoxyphenyl group or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, aryl halides, and various nucleophiles or electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrazole derivatives, thiol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s potential antimicrobial and anti-inflammatory properties make it a candidate for the development of new therapeutic agents. It can be used in studies to understand the mechanisms of these biological activities.
Medicine
In medicine, the compound’s potential anticancer properties are of particular interest. It can be used in preclinical studies to evaluate its efficacy and safety as a potential anticancer drug.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or anti-inflammatory agents.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through multiple pathways:
Molecular Targets: The compound may interact with various enzymes and receptors, inhibiting their activity and leading to the observed biological effects.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its antimicrobial, anti-inflammatory, and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The propoxy group, in particular, may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy.
Properties
Molecular Formula |
C24H22ClN3O2S2 |
---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22ClN3O2S2/c1-3-12-30-20-11-10-16(13-19(20)25)22-17(14-21-23(29)27(4-2)24(31)32-21)15-28(26-22)18-8-6-5-7-9-18/h5-11,13-15H,3-4,12H2,1-2H3/b21-14- |
InChI Key |
TYGGUPSTBQXPJR-STZFKDTASA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC)C4=CC=CC=C4)Cl |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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